Methyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate
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Overview
Description
Methyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate is a chemical compound with the molecular formula C15H12N2O4. It is a derivative of pyridine, featuring a phenyl group and a cyano group attached to the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate typically involves the following steps:
Condensation Reaction: The starting materials, such as a suitable pyridine derivative and a phenyl-containing compound, are subjected to a condensation reaction.
Oxidation: The intermediate product undergoes oxidation to introduce the oxo group at the 2-position of the pyridine ring.
Cyano Group Introduction: The cyano group is introduced at the 3-position through a cyanoation reaction.
Esterification: Finally, the carboxylic acid group is esterified with methanol to produce the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different oxidation states.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: Substitution reactions can introduce different functional groups at various positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Different oxidized forms of the compound.
Reduction Products: Amines derived from the reduction of the cyano group.
Substitution Products: Derivatives with various functional groups introduced at different positions on the pyridine ring.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: Methyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding assays.
Medicine: The compound has been investigated for its potential medicinal properties, including its use as a precursor for drug development. Its derivatives may exhibit biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the derivative and its intended use.
Comparison with Similar Compounds
Methyl 3-cyano-6-(4-methoxyphenyl)-2-oxo-1,2-dihydro-4-pyridinecarboxylate: Similar structure with a methoxy group instead of a phenyl group.
Methyl 3-cyano-2-oxo-6-(4-methoxyphenyl)-1,2-dihydropyridine-4-carboxylate: Another derivative with a methoxy group at the 4-position of the phenyl ring.
Uniqueness: Methyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. Its phenyl group provides additional stability and potential for further functionalization compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 3-cyano-2-oxo-6-phenyl-1H-pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-19-14(18)10-7-12(9-5-3-2-4-6-9)16-13(17)11(10)8-15/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOKQVUCWKSXLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=O)NC(=C1)C2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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